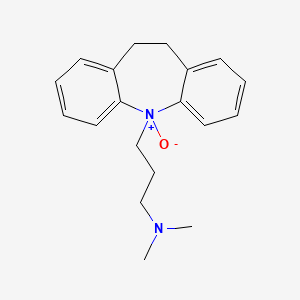![molecular formula C14H12N2O2S B1620508 1-(Toluol-4-sulfonyl)-imidazo[1,5-a]pyridin CAS No. 904813-28-1](/img/structure/B1620508.png)
1-(Toluol-4-sulfonyl)-imidazo[1,5-a]pyridin
Übersicht
Beschreibung
1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine is a heterocyclic compound that features an imidazo[1,5-A]pyridine core substituted with a toluene-4-sulfonyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,5-A]pyridine scaffold is known for its biological activity, making it a valuable structure in drug design and development.
Wissenschaftliche Forschungsanwendungen
1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound’s imidazo[1,5-A]pyridine core is known for its biological activity, making it a potential candidate for drug development. It can be used as a scaffold for designing inhibitors of enzymes or receptors.
Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes.
Chemical Biology: It can serve as a probe for studying biological processes or as a building block for bioactive molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine typically involves the following steps:
Formation of the Imidazo[1,5-A]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Sulfonylation: The imidazo[1,5-A]pyridine core is then subjected to sulfonylation using toluene-4-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of 1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro-substituted derivatives, while nucleophilic substitution with an amine would yield sulfonamide derivatives.
Wirkmechanismus
The mechanism of action of 1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or electrostatic interactions with the target.
Vergleich Mit ähnlichen Verbindungen
1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but with a pyrrolo[2,3-b]pyridine core instead of imidazo[1,5-A]pyridine.
1-(Toluene-4-sulfonyl)-imidazo[1,2-a]pyridine: This compound features an imidazo[1,2-a]pyridine core, differing in the position of the nitrogen atoms in the ring.
Uniqueness: 1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine is unique due to its specific arrangement of the imidazo[1,5-A]pyridine core and the toluene-4-sulfonyl group. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds. The position of the nitrogen atoms in the imidazo[1,5-A]pyridine ring can influence the compound’s reactivity and interaction with molecular targets.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-5-7-12(8-6-11)19(17,18)14-13-4-2-3-9-16(13)10-15-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVHPOYKGDXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378016 | |
| Record name | 1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-28-1 | |
| Record name | 1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(N-Ethylanilino)ethyl]trimethylammonium chloride](/img/structure/B1620442.png)




